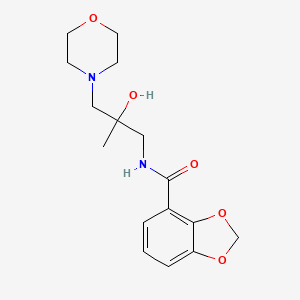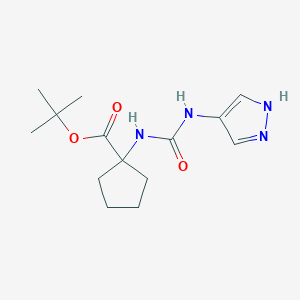![molecular formula C15H20N4O2S B7681898 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea, also known as TBTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile reagent that is widely used in organic synthesis, especially in peptide synthesis. In
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea involves the activation of carboxylic acids through the formation of an O-acylisourea intermediate. This intermediate then reacts with the amine group of the peptide to form an amide bond. 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has been shown to be a more efficient activator of carboxylic acids than HOBt and DIC due to its ability to form a stable intermediate.
Biochemical and Physiological Effects:
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea does not have any direct biochemical or physiological effects as it is a reagent used in peptide synthesis. However, peptides synthesized using 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea have been shown to have various biological activities such as antimicrobial, antitumor, and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has several advantages over traditional peptide coupling reagents such as HOBt and DIC. It is more efficient, less toxic, and can be used in a wider range of solvents. However, 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has some limitations such as its sensitivity to moisture and its tendency to form impurities during storage.
Future Directions
There are several future directions for the use of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea in scientific research. One direction is the development of new methods for the synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea derivatives with improved properties. Another direction is the application of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea in the synthesis of complex peptides and proteins. Additionally, 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea can be used in the synthesis of peptide-based drugs and therapeutics. Finally, 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea can be used in the development of new methods for drug delivery and targeting.
Synthesis Methods
The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea can be achieved by reacting tert-butylisocyanate with thiosemicarbazide in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with 2-(methoxymethyl)phenyl isocyanate to yield 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea. This method has been optimized to achieve high yields and purity of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea.
Scientific Research Applications
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has been extensively used in peptide synthesis due to its ability to activate carboxylic acids and form amide bonds. It has been shown to be more efficient and less toxic than traditional peptide coupling reagents such as HOBt and DIC. 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has also been used in the synthesis of cyclic peptides and peptide thioesters. Additionally, 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has been used in the synthesis of other bioactive compounds such as nucleoside analogs and antitumor agents.
properties
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-15(2,3)12-18-19-14(22-12)17-13(20)16-11-8-6-5-7-10(11)9-21-4/h5-8H,9H2,1-4H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJQBVHDESXRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)NC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)


![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)

![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)

![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)


![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)